N-(2-amino-2-oxoethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
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Description
N-(2-amino-2-oxoethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C11H10N6O4 and its molecular weight is 290.239. The purity is usually 95%.
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Scientific Research Applications
Metal-Involved Solvothermal Interconversions
This study explores the solvothermal reactions of dipyrazinyl compounds with metal salts, leading to reversible conversions and the formation of crystalline materials with potential applications in supramolecular architectures. The research provides insights into the controllability and mechanisms of these reactions, which are crucial for the development of new materials and catalysis processes (Cheng‐Peng Li et al., 2010).
Influenza Sialidases Inhibition
Another significant application involves the development of novel inhibitors for influenza virus sialidases, showcasing the potential of pyrazinyl derivatives in antiviral therapy. This research contributes to the ongoing efforts in medicinal chemistry to find effective treatments for influenza (Paul W Smith et al., 1997).
Synthesis of Bioactive Pyrazolothiazoles
The synthesis and characterization of bioactive pyrazolothiazoles highlight the application of these compounds in developing new therapeutic agents with anti-inflammatory properties. This study underscores the versatility of pyrazinyl derivatives in synthesizing novel compounds with potential pharmaceutical applications (S. Yuvaraj et al., 2014).
Antimycobacterial Activity
Research on substituted isosteres of pyridine- and pyrazinecarboxylic acids tested against Mycobacterium tuberculosis demonstrates the potential of these compounds in treating tuberculosis. The study provides valuable data on the antimycobacterial activity of these derivatives, contributing to the development of new antimicrobial agents (M. Gezginci et al., 1998).
Functionalization and Synthetic Applications
The functionalization of oxazolo[4,5-b]pyrazines by deprotometallation, yielding derivatives with potential applications in organic synthesis and drug development, showcases the chemical versatility of pyrazinyl-based compounds. This research offers new methodologies for the synthesis of complex molecules, which is crucial for the advancement of synthetic chemistry (Niels Bisballe et al., 2018).
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O4/c12-8(18)4-15-9(19)7-5-21-11(16-7)17-10(20)6-3-13-1-2-14-6/h1-3,5H,4H2,(H2,12,18)(H,15,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQGXOGDUAPYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NC2=NC(=CO2)C(=O)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.